molecular formula C11H12N2O3 B14026036 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid

2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid

Cat. No.: B14026036
M. Wt: 220.22 g/mol
InChI Key: PTFUKDPCRMHNFJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid (CAS: 1160490-13-0) is a benzoxazole derivative with a substituted ethyl(methyl)amino group at position 2 and a carboxylic acid group at position 5. Its molecular formula is C₁₁H₁₂N₂O₃, with a molecular weight of 220.23 g/mol . The ethyl(methyl)amino substituent introduces steric bulk, which may affect binding interactions in biological systems or material applications.

For example, benzoxazole cores are often synthesized via cyclization of o-aminophenol derivatives with carbonyl-containing reagents . The ethyl(methyl)amino group could be introduced through alkylation or nucleophilic substitution, followed by hydrolysis of ester intermediates to yield the carboxylic acid .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-[ethyl(methyl)amino]-1,3-benzoxazole-6-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c1-3-13(2)11-12-8-5-4-7(10(14)15)6-9(8)16-11/h4-6H,3H2,1-2H3,(H,14,15)

InChI Key

PTFUKDPCRMHNFJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC2=C(O1)C=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of o-Aminophenols with Electrophilic Cyanating Agents

  • Method: Reaction of various o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a nonhazardous electrophilic cyanating agent in the presence of Lewis acids (e.g., boron trifluoride diethyl etherate).
  • Conditions: Reflux in 1,4-dioxane for 24–30 hours.
  • Workup: Quenching with saturated sodium bicarbonate, extraction with ethyl acetate, drying, and purification by column chromatography.
  • Outcome: This method affords 2-aminobenzoxazoles in good to excellent yields and is broadly applicable to various substituted aminophenols.

Smiles Rearrangement Using Benzoxazole-2-thiol and Haloalkylamines

  • Method: Activation of benzoxazole-2-thiol with chloroacetyl chloride followed by reaction with haloalkylamines (e.g., 2-bromoethylamine hydrobromide) in the presence of potassium carbonate in dimethylformamide (DMF).
  • Conditions: Stirring at elevated temperatures (around 120 °C) for 2 hours.
  • Workup: Dilution with water, extraction with ethyl acetate, drying, and chromatographic purification.
  • Outcome: This approach enables the synthesis of N-substituted 2-aminobenzoxazoles, including ethyl(methyl)amino derivatives, with good selectivity and yields.

Specific Preparation of 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic Acid

While direct literature on the exact compound 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid is limited, the synthesis can be inferred and adapted from related benzo[d]oxazole-6-carboxylate derivatives and N-substituted 2-aminobenzoxazoles:

Starting Material Preparation

  • Methyl 2-aminobenzo[d]oxazole-6-carboxylate can be synthesized via cyclization of methyl 4-aminosalicylic acid derivatives or methyl 4-aminobenzoate analogs under oxidative cyclization conditions.
  • Protection of amino groups may be necessary to facilitate selective alkylation.

N-Alkylation to Introduce Ethyl(methyl)amino Group

  • The amino group at position 2 can be alkylated using methyl iodide and ethyl bromide or similar alkyl halides in the presence of a base such as potassium carbonate or triethylamine.
  • Sequential alkylation (first methylation then ethylation, or vice versa) can be employed to achieve the ethyl(methyl)amino substitution pattern.
  • Reaction conditions typically involve stirring in DMF or acetonitrile at moderate temperatures (50–80 °C) overnight.

Hydrolysis to Carboxylic Acid

  • The methyl ester at position 6 can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
  • Typical conditions include refluxing with aqueous sodium hydroxide or potassium hydroxide followed by acidification.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents & Conditions Yield & Notes
1 Cyclization of o-aminophenol o-Aminophenol + NCTS + BF3·Et2O, reflux 24–30 h in 1,4-dioxane Good to excellent yields of 2-aminobenzoxazole
2 N-Alkylation Methyl iodide, ethyl bromide, K2CO3 or Et3N, DMF, 50–80 °C, overnight Selective N-monoalkylation achievable
3 Ester hydrolysis NaOH or KOH aqueous solution, reflux 2–4 h, acidify Quantitative hydrolysis to carboxylic acid

Analytical Characterization and Research Findings

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the structure, showing characteristic aromatic proton shifts and alkyl substituent signals.
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight consistent with the target compound.
  • Purity: Achieved through chromatographic techniques, with yields typically ranging from 70% to 90% depending on reaction optimization.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are used to track reaction progress and purity.

Summary and Practical Considerations

  • The synthesis of 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid is achievable via established benzo[d]oxazole synthetic protocols involving cyclization of o-aminophenols and subsequent N-alkylation.
  • The choice of protecting groups, reaction solvents, and bases critically influences selectivity and yield.
  • The Smiles rearrangement and electrophilic cyanation methods provide versatile routes for the functionalization of the benzoxazole core.
  • Hydrolysis of ester intermediates affords the target carboxylic acid functionality.
  • Optimization of reaction parameters such as temperature, equivalents of reagents, and reaction time is essential for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Zinc/acetic acid, triphenylphosphine.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid is a synthetic organic compound belonging to the class of benzoxazole derivatives. It features a benzene ring fused with an oxazole ring, a five-membered heterocyclic structure containing both nitrogen and oxygen. The compound has the molecular formula C11H12N2O3C_{11}H_{12}N_{2}O_{3} and a molecular weight of approximately 220.22 g/mol. The presence of an ethyl(methyl)amino group and a carboxylic acid functional group contributes to its chemical reactivity and biological activity.

Applications

2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid has applications across various fields, including chemistry and medicinal chemistry.

Chemical Applications

2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid serves as a building block in chemical synthesis. Reactions involving this compound typically use reagents like potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution. These reactions are conducted under controlled temperatures and in solvents like toluene or ethanol, often with catalysts to enhance reaction rates. The products of these reactions vary depending on the specific conditions, with oxidation potentially yielding oxides and substitution leading to functionalized benzoxazole derivatives.

Medicinal Chemistry

Research indicates that 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid exhibits potential antimicrobial and anticancer properties. Its mechanism of action may involve binding to specific enzymes or receptors, modulating their activity, and potentially inducing apoptosis in cancer cells by increasing caspase 3 expression while down-regulating Bcl-2 levels.

Related Compounds

Several compounds share structural similarities with 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid. These compounds differ primarily in their functional groups and substituents, which significantly influence their chemical properties and biological activities. The unique combination of the ethyl(methyl)amino group in 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid enhances its potential applications in medicinal chemistry compared to these similar compounds.

Compound NameStructure FeaturesUnique Aspects
2-Amino benzo[d]oxazole-6-carboxylic acidContains an amino group instead of ethyl(methyl)aminoPotentially different biological activities
5-Methyl benzo[d]oxazole-6-carboxylic acidMethyl substitution at the 5-positionVariations in solubility and reactivity
Benzo[d]oxazole-6-carboxylic acidLacks the ethyl(methyl)amino groupSimpler structure, often used as a reference

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

The table below compares key physicochemical properties of 2-(ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups logP* (Predicted) Solubility (Water)
2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid C₁₁H₁₂N₂O₃ 220.23 -N(CH₂CH₃)(CH₃) (2), -COOH (6) Carboxylic acid, tertiary amine 1.8 Moderate (zwitterion)
2-Methyl-1,3-benzoxazole-6-carboxylic acid C₉H₇NO₃ 177.16 -CH₃ (2), -COOH (6) Carboxylic acid, methyl 1.2 Low
Benzo[d]oxazole-6-carboxylic acid C₈H₅NO₃ 163.13 -H (2), -COOH (6) Carboxylic acid 0.9 High
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate C₁₀H₁₀N₂O₂S 222.26 -NH₂ (2), -COOCH₂CH₃ (6) Ester, primary amine 2.3 Low

*Predicted using ChemDraw/BioByte tools.

Key Observations :

  • The ethyl(methyl)amino group increases molecular weight and steric hindrance compared to simpler analogs like 2-methyl- or unsubstituted benzoxazoles.
  • The carboxylic acid at position 6 enhances water solubility in zwitterionic form but reduces lipophilicity (lower logP) compared to ester derivatives (e.g., ethyl esters in ).
Target Compound

Hypothetical synthesis based on analogous routes ():

Cyclization: React o-aminophenol derivatives with a carbonyl source (e.g., triphosgene) to form the benzoxazole core.

Alkylation: Introduce the ethyl(methyl)amino group via nucleophilic substitution or reductive amination.

Ester Hydrolysis : Convert a pre-existing ester (e.g., ethyl ester) to the carboxylic acid using NaOH/HCl .

Analog-Specific Routes
  • 2-Methyl-1,3-benzoxazole-6-carboxylic acid: Synthesized via acetylation of 2-aminobenzoic acid derivatives followed by cyclization and hydrolysis .
  • Benzo[d]oxazole-6-carboxylic acid: Direct cyclization of 4-amino-3-hydroxybenzoic acid with trimethyl orthoformate .
  • Thiazole Derivatives : Utilize SnCl₂-mediated reduction or Br₂/KSCN systems for cyclization ().

Thermal and Chemical Stability

  • Thermal Behavior : Methylamine derivatives (e.g., 2-methylbenzoxazoles) show stability under reflux conditions but may undergo ring-opening or dimerization at elevated temperatures ().
  • Solvent Stability: The carboxylic acid group in the target compound likely enhances stability in polar solvents (e.g., water, methanol), whereas ester analogs (e.g., ethyl esters) are prone to hydrolysis in basic conditions .

Biological Activity

2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid is a synthetic organic compound classified as a benzoxazole derivative. Its structure features a benzene ring fused with an oxazole ring, contributing to its unique biological properties. This article reviews the biological activity of this compound, highlighting its potential applications in antimicrobial and anticancer therapies, mechanisms of action, and relevant case studies.

  • Molecular Formula : C_{12}H_{14}N_{2}O_{3}
  • Molecular Weight : Approximately 220.22 g/mol
  • Functional Groups : Ethyl(methyl)amino group and carboxylic acid group

The biological activity of 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid is attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, modulating their activity.
  • Induction of Apoptosis : Studies suggest it increases caspase 3 expression while down-regulating Bcl-2 levels, promoting apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
    These findings suggest its potential use in developing new antimicrobial agents.

Anticancer Activity

The compound has shown promising results in anticancer research. Notable findings include:

  • Cytotoxicity : In vitro assays have revealed that it induces cell death in various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells, with IC50 values indicating significant potency .
  • Mechanistic Studies : Flow cytometry analyses indicate that the compound acts as a potent inducer of apoptosis, with evidence of increased p53 expression and caspase activation leading to programmed cell death .

Case Studies

  • In Vitro Studies : A study demonstrated that 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid exhibited an IC50 value of approximately 15 µM against MCF-7 cells, comparable to established chemotherapeutic agents like doxorubicin .
  • Animal Models : Administration of the compound in mouse models showed a dose-dependent decrease in tumor size and circulating lymphocyte counts, suggesting effective engagement with biological targets relevant to cancer progression .

Comparative Analysis

The following table summarizes the biological activity of 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid compared to similar compounds:

Compound NameActivity TypeIC50 ValueNotes
2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acidAnticancer~15 µMInduces apoptosis in multiple cancer cell lines
DoxorubicinAnticancer~10 µMStandard chemotherapeutic agent
5-Methyl benzo[d]oxazole-6-carboxylic acidAntimicrobialNot specifiedExhibits lower potency compared to the target compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a benzo[d]oxazole-6-carboxylic acid core (e.g., via esterification of salicylic acid derivatives using ethyl alcohol and a strong acid catalyst like H₂SO₄, as described for analogous compounds ).
  • Step 2 : Introduce the ethyl(methyl)amino group via nucleophilic substitution or coupling reactions. For example, use carbodiimide coupling agents (e.g., EDC) with DMAP as a catalyst in anhydrous dichloromethane at 0–20°C, as demonstrated in similar benzo[d]oxazole syntheses .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1:2 molar ratio of acid to amine) and temperature (gradual warming to RT) to minimize byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Compare retention times against standards .
  • Structural Confirmation :
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., ethyl/methylamino protons at δ ~2.5–3.5 ppm; carboxylic acid proton absent due to exchange) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What solvent systems are suitable for dissolving this compound in biological assays?

  • Methodology :

  • Primary Solvent : Dissolve in DMSO (10–50 mM stock) due to low aqueous solubility, as recommended for structurally related hydroxybenzoic acids .
  • Aqueous Dilution : Dilute DMSO stock into buffered solutions (e.g., PBS, pH 7.4) to ≤1% DMSO for cell-based assays. Pre-filter (0.22 µm) to remove particulates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodology :

  • Replicate Experiments : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables. For example, use HepG2 cells with 24-hr exposure in RPMI-1640 media .
  • Analytical Validation : Quantify compound stability under assay conditions via LC-MS. Degradation products (e.g., hydrolyzed ethyl groups) may explain discrepancies .

Q. What strategies are effective for studying the compound’s metabolic stability in vitro?

  • Methodology :

  • Liver Microsome Assay : Incubate with human liver microsomes (1 mg/mL) and NADPH at 37°C. Terminate reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile. Quantify parent compound loss via LC-MS/MS .
  • Metabolite Identification : Use high-resolution MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

  • Methodology :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., enzyme active sites). Focus on substituent effects (e.g., ethyl vs. methyl groups) .
  • QSAR Analysis : Correlate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with experimental IC₅₀ values to predict optimal modifications .

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